6-Bromo-5-fluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoroindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Bromo-5-fluoroindoline involves several steps, including the bromination and fluorination of the indole ring. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-5-fluoroindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
6-Bromo-5-fluoroindoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
6-Bromo-5-fluoroindoline can be compared with other indole derivatives, such as:
- 1H-Indole, 5-bromo-6-fluoro-2,3-dihydro-
- 1H-Indole, 6-chloro-5-fluoro-2,3-dihydro-
- 1H-Indole, 6-bromo-5-chloro-2,3-dihydro-
These compounds share similar structures but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H7BrFN |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 |
InChI Key |
SVNDSMLMPVHWET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.